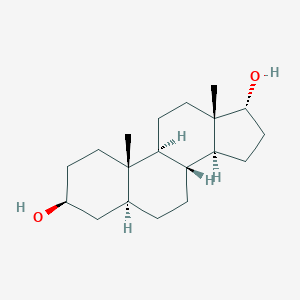

5alpha-Androstane-3beta,17alpha-diol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5856-11-1 |

|---|---|

Molekularformel |

C19H32O2 |

Molekulargewicht |

292.5 g/mol |

IUPAC-Name |

(3S,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |

InChI-Schlüssel |

CBMYJHIOYJEBSB-YISWTCPOSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Isomerische SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Andere CAS-Nummern |

5856-11-1 |

Physikalische Beschreibung |

Solid |

Synonyme |

5 alpha Androstane 3 alpha,17 beta diol 5 alpha Androstane 3 beta,17 alpha diol 5 alpha Androstane 3 beta,17 beta diol 5 alpha Androstane 3alpha,17 beta diol 5 alpha-Androstane-3 alpha,17 beta-diol 5 alpha-Androstane-3 beta,17 alpha-diol 5 alpha-Androstane-3 beta,17 beta-diol 5 alpha-Androstane-3alpha,17 beta-diol 5 Androstane 3,17 diol 5 beta Androstane 3 alpha,17 beta diol 5 beta-Androstane-3 alpha,17 beta-diol 5-Androstane-3,17-diol 5alpha Androstane 3beta,17alpha diol 5alpha-Androstane-3beta,17alpha-diol Androstane 3,17 diol Androstane-3,17-diol |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Endogenous Formation of 5alpha Androstane 3beta,17alpha Diol

Precursor Steroids and Metabolic Pathways

The endogenous formation of 5alpha-Androstane-3beta,17alpha-diol is not a primary steroidogenic event but rather the result of the metabolic conversion of more abundant androgenic precursors. Several pathways, utilizing different substrates and enzymatic reactions, can lead to its synthesis.

Formation from Testosterone (B1683101) and Other Androgenic Precursors

5alpha-Androstane-3beta,17alpha-diol is recognized as a metabolite of testosterone. drugbank.comnih.gov The metabolic journey from testosterone involves a series of reduction steps. The initial and rate-limiting step is the conversion of testosterone to 5alpha-dihydrotestosterone (DHT) by the action of steroid 5alpha-reductase enzymes. DHT, a more potent androgen, can then be further metabolized.

One potential pathway proceeds through the conversion of DHT to 5alpha-androstane-3,17-dione. This dione can then undergo stereospecific reductions at both the C3 and C17 positions. The reduction of the 17-keto group to a 17alpha-hydroxyl group is catalyzed by the enzyme 17alpha-hydroxysteroid dehydrogenase (17alpha-HSD). nih.govnih.gov A subsequent reduction of the 3-keto group by a 3beta-hydroxysteroid dehydrogenase (3beta-HSD) would yield 5alpha-androstane-3beta,17alpha-diol.

Another key androgenic precursor is dehydroepiandrosterone (DHEA). DHEA can be converted by 17alpha-HSD into 5-androstene-3beta,17alpha-diol. nih.govresearchgate.net While this is a delta-5 compound (containing a double bond), its subsequent saturation by 5alpha-reductase would form 5alpha-androstane-3beta,17alpha-diol.

| Precursor | Intermediate(s) | Final Product |

| Testosterone | 1. 5alpha-Dihydrotestosterone (DHT)2. 5alpha-Androstane-3,17-dione | 5alpha-Androstane-3beta,17alpha-diol |

| Dehydroepiandrosterone (DHEA) | 5-Androstene-3beta,17alpha-diol | 5alpha-Androstane-3beta,17alpha-diol |

Synthesis via Reduction of 5alpha-Androstane-3,17-dione

A direct and significant pathway to 17alpha-hydroxy steroids involves the reduction of 5alpha-androstane-3,17-dione (also known as 5alpha-dione). Research has specifically identified the role of 17alpha-hydroxysteroid dehydrogenase (17alpha-HSD) in this process. This enzyme efficiently catalyzes the transformation of 5alpha-dione into 5alpha-androstane-17alpha-ol-3-one (epi-DHT). nih.govnih.gov

To arrive at 5alpha-androstane-3beta,17alpha-diol, epi-DHT must then undergo a reduction at the C3 position. This reaction is catalyzed by a 3beta-hydroxysteroid dehydrogenase (3beta-HSD). Alternatively, 5alpha-dione could first be reduced at the C3 position to form 5alpha-androstane-3beta-ol-17-one, which would then be acted upon by 17alpha-HSD to yield the final diol. The precise sequence and enzymatic preferences can vary depending on tissue type and substrate availability.

Role as an Intermediate in Epitestosterone Synthesis via the Delta-5-Steroid Pathway

While 5alpha-androstane-3beta,17alpha-diol is a saturated steroid, its unsaturated analog, 5-androstene-3beta,17alpha-diol, plays a crucial role as a direct precursor in the biosynthesis of epitestosterone (the 17alpha-epimer of testosterone). researchgate.net The primary pathway to epitestosterone formation often utilizes DHEA, a delta-5 steroid.

The key steps in this pathway are:

Conversion of DHEA: The enzyme 17alpha-HSD converts DHEA into 5-androstene-3beta,17alpha-diol. nih.govnih.gov

Conversion to Epitestosterone: Subsequently, the enzyme 3beta-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase acts on 5-androstene-3beta,17alpha-diol to convert the 3beta-hydroxyl group into a 3-keto group and isomerize the delta-5 double bond to the delta-4 position, yielding epitestosterone. researchgate.net

Therefore, it is the delta-5 compound, 5-androstene-3beta,17alpha-diol, that is the direct intermediate in this specific epitestosterone synthesis pathway, not its 5alpha-reduced counterpart. 5alpha-Androstane-3beta,17alpha-diol is a product of separate reductive pathways.

Enzymatic Regulation of 5alpha-Androstane-3beta,17alpha-diol Formation

The synthesis of 5alpha-androstane-3beta,17alpha-diol is governed by the activity and expression of specific steroidogenic enzymes. The two primary families of enzymes involved are the hydroxysteroid dehydrogenases (HSDs) and the steroid 5alpha-reductases.

General Involvement of Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are a large family of enzymes that catalyze the interconversion of ketones and hydroxyls on the steroid nucleus, playing a critical role in activating and inactivating steroid hormones.

17alpha-Hydroxysteroid Dehydrogenase (17alpha-HSD): A specific enzyme, identified as a member of the aldo-keto reductase family, demonstrates potent 17alpha-reductase activity. This enzyme is responsible for converting 17-ketosteroids into their 17alpha-hydroxy forms. nih.govnih.gov It efficiently transforms precursors like 5alpha-androstane-3,17-dione and dehydroepiandrosterone (DHEA) into their corresponding 17alpha-hydroxysteroids, which are essential steps in the formation of 5alpha-androstane-3beta,17alpha-diol. nih.govnih.gov

3beta-Hydroxysteroid Dehydrogenase (3beta-HSD): This class of enzymes is responsible for the formation of the 3beta-hydroxyl group. In the context of 5alpha-androstane-3beta,17alpha-diol synthesis, a 3beta-HSD would act on a precursor containing a 3-keto group, such as 5alpha-androstane-17alpha-ol-3-one (epi-DHT), to produce the final diol. Alterations in the genes coding for 3beta-HSDs have been correlated with certain pathologies, highlighting their importance in steroid metabolism. nih.gov

| Enzyme Family | Specific Role in 5alpha-Androstane-3beta,17alpha-diol Formation |

| Hydroxysteroid Dehydrogenases (HSDs) | |

| 17alpha-HSD | Catalyzes the reduction of a 17-keto group to a 17alpha-hydroxyl group (e.g., on 5alpha-Androstane-3,17-dione). nih.govnih.gov |

| 3beta-HSD | Catalyzes the reduction of a 3-keto group to a 3beta-hydroxyl group (e.g., on 5alpha-Androstane-17alpha-ol-3-one). |

| Steroid 5alpha-Reductases | |

| SRD5A Family | Catalyzes the irreversible conversion of delta-4 steroids (e.g., Testosterone) into 5alpha-reduced steroids (e.g., DHT), creating the 5alpha-androstane backbone. |

General Contribution of Steroid 5alpha-Reductases

The family of steroid 5alpha-reductase enzymes (including isozymes SRD5A1, SRD5A2, and SRD5A3) is fundamental to the formation of 5alpha-androstane-3beta,17alpha-diol. These enzymes catalyze the saturation of the double bond between carbons 4 and 5 of precursor steroids like testosterone. wikipedia.org

This conversion is a critical prerequisite, as it forms the 5alpha-androstane skeleton that defines the compound. Without the action of 5alpha-reductase, delta-4 steroids cannot enter the metabolic pathways that lead to the formation of 5alpha-androstane-3beta,17alpha-diol. The expression and activity of these enzymes in various tissues, such as the prostate, skin, and liver, dictate the local capacity to produce 5alpha-reduced steroids from circulating testosterone.

Tissue-Specific Biosynthesis and Distribution in Non-Human Models

The endogenous formation of 5alpha-Androstane-3beta,17alpha-diol is contingent upon the tissue-specific expression and activity of a cascade of steroidogenic enzymes. While comprehensive data delineating the distribution of this specific stereoisomer across various non-human models are limited, its biosynthetic pathway can be inferred from the metabolism of its logical precursors and the well-documented formation of closely related isomers in specific animal tissues. The synthesis predominantly requires the sequential action of 5α-reductase and a 3β-hydroxysteroid dehydrogenase (3β-HSD) on the precursor, epitestosterone.

Research across different animal models has identified several key tissues with the enzymatic capacity for such conversions.

Mouse Kidney: Studies investigating androgen metabolism in mice have pointed to the kidney as a potential site for 5alpha-Androstane-3beta,17alpha-diol synthesis. In experiments with mouse kidney tissue, epitestosterone was identified as a major metabolite of testosterone. hormonebalance.org The same research also indicated, though did not conclusively identify, the presence of trace quantities of 5alpha-androstane-3beta,17alpha-diol. hormonebalance.org This suggests that the mouse kidney possesses the necessary enzymatic machinery, including 5α-reductase and a 3β-HSD, to first convert testosterone to epitestosterone and subsequently metabolize it to its 5α-reduced 3β-diol form.

Canine Prostate: The canine prostate is a well-established model for studying androgen metabolism due to its high concentration of steroidogenic enzymes. Research has demonstrated that canine prostatic tissue can metabolize androgens to 17α-diol compounds. Specifically, studies using incubated canine prostatic tissue have shown the formation and subsequent nuclear binding of the closely related isomer, 5alpha-androstane-3alpha,17alpha-diol. nih.gov The confirmed presence and activity of enzymes that can produce a 17α-diol in this tissue underscore its potential role in the biosynthesis of related androstane-diols.

Testes in Various Species: The testes are the primary site of androgen synthesis, and metabolism within this tissue is complex and varies between species. While direct evidence for 5alpha-Androstane-3beta,17alpha-diol is lacking, studies in the tammar wallaby have revealed intricate "backdoor" pathways for the synthesis of other 5α-reduced androgens, such as 5alpha-androstane-3alpha,17beta-diol (B1664111), directly from progesterone-derived precursors without testosterone intermediates. nih.gov This highlights that testicular tissue can utilize alternative pathways to generate 5α-androstane-diols, and the specific isomers produced are dependent on the unique enzymatic profile of the species. nih.gov Comparative studies on the metabolism of epitestosterone and testosterone have also been conducted in the testicular tissues of rats, rabbits, and bulls, confirming species-specific differences in androgen processing. nih.gov

Other Tissues: The liver is a central organ for steroid metabolism, generally involving catabolic pathways. In vitro experiments with rat liver have shown the reduction of epitestosterone, though to a lesser extent than testosterone. hormonebalance.org In rodent models, the brain is also a site of significant steroid metabolism where dihydrotestosterone (B1667394) is converted into other androstanediols, such as 5alpha-androstane-3beta,17beta-diol, which play a role in regulating the hypothalamo-pituitary-adrenal axis. frontiersin.org

The following table summarizes key research findings regarding the biosynthesis of 5alpha-Androstane-3beta,17alpha-diol and related isomers in non-human models.

| Non-Human Model | Tissue | Precursor(s) | Key Enzymes | Metabolite(s) Identified | Key Finding |

| Mouse | Kidney | Testosterone | 17α-HSD, 5α-reductase, 3β-HSD | Epitestosterone, 5alpha-Androstane-3beta,17alpha-diol (trace, unconfirmed) | The kidney was shown to convert testosterone to epitestosterone, with trace amounts of the target compound indicated. hormonebalance.org |

| Dog | Prostate | Testosterone | 5α-reductase, 3α-HSD | 5alpha-androstane-3alpha,17alpha-diol | Demonstrates the prostate's capacity to form 17α-diol metabolites of androgens and translocate them to the nucleus. nih.gov |

| Tammar Wallaby | Testes | Progesterone (B1679170), Testosterone, Dihydrotestosterone | 5α-reductase, HSDs | 5alpha-androstane-3alpha,17beta-diol | Revealed a "backdoor" pathway for 5α-reduced androgen synthesis from progesterone, independent of testosterone. nih.gov |

| Rat | Brain | Dihydrotestosterone | 3β-HSD | 5alpha-androstane-3beta,17beta-diol | DHT is metabolized in the brain to other androstanediols that regulate the HPA axis. frontiersin.org |

Metabolic Fate and Catabolism of 5alpha Androstane 3beta,17alpha Diol

Conjugation Pathways: Sulfation and Glucuronidation

Conjugation is a major route for the metabolism of 5alpha-Androstane-3beta,17alpha-diol, rendering the molecule more hydrophilic and readily excretable in urine and bile. The primary conjugation pathways are sulfation and glucuronidation.

Sulfation:

Research has identified the existence of 5alpha-Androstane-3beta,17alpha-diol disulfate, indicating that both the 3-beta and 17-alpha hydroxyl groups can undergo sulfation. nih.gov This process is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moieties of the steroid. While the specific SULT isoforms responsible for the sulfation of 5alpha-Androstane-3beta,17alpha-diol have not been definitively characterized, it is known that various SULTs exhibit activity towards steroid hormones.

The presence of monosulfated and disulfated forms of the stereoisomer 5alpha-Androstane-3alpha,17alpha-diol in human feces and bile further supports the significance of sulfation in the metabolism of androstane (B1237026) diols. hmdb.ca

Glucuronidation:

Glucuronidation is another key conjugation pathway for androstane diols. This reaction involves the covalent attachment of glucuronic acid from the activated donor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid. The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

While direct studies on the glucuronidation of 5alpha-Androstane-3beta,17alpha-diol are limited, extensive research on its isomers provides strong evidence for this metabolic route. For instance, the glucuronide conjugate of 5alpha-Androstane-3alpha,17alpha-diol has been identified in human bile. hmdb.ca

Studies on the enzymatic activity of various UGT isoforms on related androstane diols have revealed specificities that may be applicable to 5alpha-Androstane-3beta,17alpha-diol.

| UGT Isoform | Substrate (Androstane Diol Isomer) | Observed Activity |

|---|---|---|

| UGT2B7 | 5alpha-Androstane-3alpha,17beta-diol (B1664111) | Glucuronidation at the 3-hydroxyl position |

| UGT2B15 | 5alpha-Androstane-3alpha,17beta-diol | Glucuronidation at the 17-hydroxyl position |

| UGT2B17 | 5alpha-Androstane-3alpha,17beta-diol | High preference for glucuronidation at the 17-hydroxyl position |

| UGT1A4 | 5alpha-Androstane-3alpha,17beta-diol | Low but measurable glucuronidation activity |

| UGT2A1 | 5alpha-Androstane-3alpha,17beta-diol | Low glucuronidation activity |

| UGT2A2 | 5alpha-Androstane-3alpha,17beta-diol | Low glucuronidation activity |

Further Metabolite Formation and Inactivation

Beyond conjugation, 5alpha-Androstane-3beta,17alpha-diol can undergo further metabolic transformations, primarily through oxidation and hydroxylation, leading to the formation of other steroid metabolites and contributing to its inactivation.

Oxidation:

The hydroxyl groups of 5alpha-Androstane-3beta,17alpha-diol are susceptible to oxidation by hydroxysteroid dehydrogenases (HSDs). For the closely related isomer, 5alpha-androstane-3beta,17beta-diol, metabolism to 17beta-hydroxy-5alpha-androstan-3-one has been observed in various tissues. nih.gov This reaction is catalyzed by a 3beta-hydroxysteroid dehydrogenase (3beta-HSD). nih.govnih.gov It is plausible that 5alpha-Androstane-3beta,17alpha-diol undergoes a similar conversion to 17alpha-hydroxy-5alpha-androstan-3-one.

Furthermore, the 17-hydroxyl group can also be a target for oxidation. Studies on other androstane diols have demonstrated the conversion to 17-keto steroids.

Hydroxylation:

Hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, represents another pathway for the further metabolism of androstane diols. The metabolism of 5alpha-androstane-3beta,17beta-diol to 6alpha- and 7alpha-triol metabolites is mediated by CYP7B1. nih.govfrontiersin.org This suggests that 5alpha-Androstane-3beta,17alpha-diol could also be a substrate for CYP-mediated hydroxylation, leading to the formation of various androstane-triol derivatives. These hydroxylated metabolites are generally more polar and are readily conjugated and excreted.

The metabolic fate of 5alpha-Androstane-3beta,17alpha-diol is summarized in the table below, with some pathways inferred from the metabolism of its stereoisomers.

| Metabolic Pathway | Enzyme Family | Potential Metabolite | Significance |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | 5alpha-Androstane-3beta,17alpha-diol 3-monosulfate, 17-monosulfate, 3,17-disulfate | Increased water solubility and excretion |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 5alpha-Androstane-3beta,17alpha-diol 3-glucuronide, 17-glucuronide | Increased water solubility and excretion |

| Oxidation | Hydroxysteroid dehydrogenases (HSDs) | 17alpha-hydroxy-5alpha-androstan-3-one | Inactivation and formation of other steroid metabolites |

| Hydroxylation | Cytochrome P450 (CYP) enzymes | Androstane-triols | Inactivation and enhanced excretion |

Biological Roles and Physiological Significance of 5alpha Androstane 3beta,17alpha Diol Non Clinical/non Human Models

Regulation of Gonadotropin Secretion and Androgenic Activity

5alpha-Androstane-3beta,17alpha-diol is a steroid compound and a major metabolite of testosterone (B1683101). nih.govfrontiersin.org In the classification of steroid hormones, it is categorized as an androgen and derivative. nih.gov Androgens are C19 steroid hormones known to promote the development of masculine characteristics. nih.govdrugbank.com

The primary biological roles attributed to 5alpha-Androstane-3beta,17alpha-diol in non-clinical contexts are its inherent androgenic activity and its suggested role in the endocrine system. drugbank.comnih.gov Specifically, it has been implicated as a regulator of gonadotropin secretion. drugbank.comnih.gov Gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are pivotal in the regulation of reproductive function. The implication is that as a testosterone metabolite, 5alpha-Androstane-3beta,17alpha-diol may participate in the feedback mechanisms that control hormone production in the hypothalamic-pituitary-gonadal axis. However, detailed studies in non-human models specifying the precise nature and extent of this regulatory activity are not extensively detailed in the available literature.

While it is recognized for its androgenic activity, specific comparative studies on its potency relative to other androgens in various animal models are limited. frontiersin.org For context, a study on a closely related isomer, 5alpha-androstane-3alpha,17alpha-diol, in castrated adult beagle dogs found that it did not promote prostatic growth, whereas its 17beta-diol counterpart did restore prostate size. nih.gov This highlights that subtle stereochemical differences in the androstane (B1237026) structure can lead to significant differences in biological activity, though this particular study did not evaluate the requested 3beta,17alpha isomer. nih.gov

| Biological Role | Description | Source Citation |

|---|---|---|

| Metabolic Status | A major metabolite of Testosterone. | nih.govfrontiersin.org |

| Chemical Classification | Belongs to the class of androgens and derivatives. | nih.govdrugbank.com |

| Androgenic Activity | Possesses androgenic (masculinizing) properties. | frontiersin.orgdrugbank.com |

| Endocrine Regulation | Implicated as a potential regulator of gonadotropin secretion. | drugbank.comnih.gov |

Neurobiological and Neuroendocrine Modulatory Effects

Detailed research findings from non-clinical or animal models specifically investigating the influence of 5alpha-Androstane-3beta,17alpha-diol on broader hormone regulation and neuroendocrine functions are not available in the retrieved scientific literature. Extensive research exists for its isomer, 5alpha-androstane-3beta,17beta-diol, which has been shown to modulate the hypothalamo-pituitary-adrenal (HPA) axis, but this action is specific to the 17beta configuration and its interaction with estrogen receptors.

There is no specific information available in the search results regarding the exploration of neuroprotective properties of 5alpha-Androstane-3beta,17alpha-diol in neurodegenerative models.

Modulation of the Immune System

Specific studies on the modulation of the immune system by 5alpha-Androstane-3beta,17alpha-diol in non-human models were not found in the available literature. Research on other testosterone metabolites, such as 5alpha-androstane-3beta,17beta-diol, has shown anti-inflammatory effects, but these findings cannot be directly attributed to the 17alpha isomer.

Broader Physiological Impacts in Animal Studies

Comprehensive studies detailing the broader physiological impacts of 5alpha-Androstane-3beta,17alpha-diol in animal models are not present in the retrieved scientific literature.

Receptor Interactions and Molecular Signaling Mechanisms Comparative Studies Where Applicable

Investigation of Androgen Receptor Binding and Activation

5alpha-Androstane-3beta,17alpha-diol is recognized as a metabolite of testosterone (B1683101), and it is generally categorized as having androgenic activity. researchgate.netdrugbank.com However, there is a notable scarcity of specific research data quantifying its binding affinity for the androgen receptor (AR) and its efficacy in activating AR-mediated downstream signaling.

For comparative context, it is important to distinguish this compound from its more extensively studied isomer, 5alpha-androstane-3beta,17beta-diol (also known as 3beta-Adiol). Research has indicated that the 17beta-isomer has little to no significant binding affinity for the androgen receptor and does not activate it. nih.gov This highlights the critical role of the stereochemistry at the C17 position in determining a steroid's interaction with the AR. The orientation of the hydroxyl group (alpha versus beta) can dramatically alter the molecule's fit within the ligand-binding pocket of the receptor, thereby influencing its biological activity. The lack of specific binding and activation studies on the 17alpha-epimer remains a significant gap in the understanding of its potential androgenic or anti-androgenic properties.

Exploration of Estrogen Receptor Interactions (with emphasis on specificity across isomers)

The interaction of 5alpha-androstane-3beta,17alpha-diol with estrogen receptors (ERs), including the alpha (ERα) and beta (ERβ) subtypes, has not been a subject of detailed investigation in the available scientific literature. Consequently, there is no specific data on its binding affinity or its potential to act as an agonist or antagonist at these receptors.

In stark contrast, the 17beta-isomer, 5alpha-androstane-3beta,17beta-diol, has been extensively studied for its estrogenic activities. It has been shown to bind to estrogen receptors, with a notable preference for ERβ. nih.govnih.gov This interaction is not only one of binding but also of activation, leading to the initiation of ERβ-mediated signaling pathways. frontiersin.orgnih.gov The differential receptor specificity between the 17-epimers, should it be formally investigated for the 17alpha-diol, would underscore the high degree of ligand specificity of steroid hormone receptors. The precise spatial arrangement of the C17 hydroxyl group is a key determinant for effective binding and activation of estrogen receptors, a characteristic that is well-documented for the 17beta-diol but remains unelucidated for the 17alpha-diol.

Interactions with Other Steroid Receptors

Scientific inquiry into the potential interactions of 5alpha-androstane-3beta,17alpha-diol with other members of the steroid receptor superfamily, such as the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), is currently lacking. There are no available studies that have systematically evaluated its cross-reactivity with these receptors.

For context, the broader family of androstane (B1237026) metabolites can sometimes exhibit promiscuous binding to various steroid receptors, albeit typically with lower affinity than their primary targets. The absence of such research for 5alpha-androstane-3beta,17alpha-diol means its potential effects on progesterone, glucocorticoid, or mineralocorticoid signaling pathways are unknown.

Intracellular Signaling Cascades and Gene Regulation

Due to the limited data on the binding of 5alpha-androstane-3beta,17alpha-diol to any steroid receptor, the subsequent intracellular signaling cascades and patterns of gene regulation it may initiate are also uncharacterized. The classical mechanism of steroid hormone action involves the binding of the hormone to its intracellular receptor, leading to receptor dimerization, translocation to the nucleus, and binding to specific hormone response elements on the DNA, thereby modulating the transcription of target genes.

In the case of the well-researched 17beta-isomer, its binding to ERβ has been shown to trigger specific downstream signaling events and regulate the expression of a variety of genes. For example, through its interaction with ERβ, 5alpha-androstane-3beta,17beta-diol can influence the expression of genes involved in cell migration and inflammatory responses. nih.govfrontiersin.org However, without evidence of receptor binding for the 17alpha-epimer, it is not possible to extrapolate these findings. The specific signaling pathways and the portfolio of genes that may be regulated by 5alpha-androstane-3beta,17alpha-diol remain an area for future research.

The following table summarizes the state of knowledge regarding the receptor interactions of 5alpha-androstane-3beta,17alpha-diol, with a comparative note on its 17beta-isomer.

| Receptor | 5alpha-Androstane-3beta,17alpha-diol Interaction | 5alpha-Androstane-3beta,17beta-diol Interaction (for comparison) |

| Androgen Receptor (AR) | Presumed androgenic activity, but no specific binding or activation data available. | Little to no binding or activation. |

| Estrogen Receptor Alpha (ERα) | No data available. | Binds and activates. |

| Estrogen Receptor Beta (ERβ) | No data available. | Preferentially binds and activates. |

| Progesterone Receptor (PR) | No data available. | Not a primary target. |

| Glucocorticoid Receptor (GR) | No data available. | Not a primary target. |

| Mineralocorticoid Receptor (MR) | No data available. | Not a primary target. |

Methodological Approaches in 5alpha Androstane 3beta,17alpha Diol Research

In Vitro Experimental Models

In vitro models are fundamental for studying the metabolism and cellular effects of androstane (B1237026) diols in a controlled environment. These models often utilize primary cell cultures or established cell lines to investigate the biotransformation of these steroids and their interactions with cellular components.

For instance, studies on related androstane diols have employed cultures of human pulmonary artery endothelial cells and slices of human lung tissue to investigate their metabolism. nih.gov In these systems, the conversion of radiolabeled precursors like [3H]androsterone is monitored over time to identify metabolites such as 5alpha-androstane-3,17-dione and various hydroxylated forms. nih.gov Similarly, cultured Sertoli cells from immature rats have been instrumental in demonstrating the metabolism of 5alpha-androstane-3alpha,17beta-diol (B1664111), revealing the production of metabolites like 3alpha-hydroxy-5alpha-androstan-17-one. nih.gov The influence of hormones such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH) on these metabolic pathways can also be assessed in such cell culture systems. nih.gov

Receptor binding assays are another critical in vitro tool. Although specific data for 5alpha-androstane-3beta,17alpha-diol is limited, studies on its isomer, 5alpha-androstane-3beta,17beta-diol, have utilized testicular cytosol preparations from rats to examine its interaction with the estrogen receptor. nih.gov These competitive binding assays, using radiolabeled estradiol (B170435) ([3H]E2), help determine the binding affinity and specificity of the compound for the receptor. nih.gov Such approaches are crucial for understanding the potential hormonal activities of these metabolites.

In Vivo Animal Models for Physiological Studies

Animal models are indispensable for understanding the systemic physiological and behavioral effects of 5alpha-Androstane-3beta,17alpha-diol. While research specifically on the 3beta,17alpha-diol isomer is not abundant, studies on its stereoisomers provide a framework for potential in vivo investigations.

One notable study investigated the effects of the related compound, 5alpha-androstane-3alpha,17alpha-diol, in the canine prostate. nih.gov In this model, adult beagle dogs were castrated and then treated with the compound to observe its effects on prostate size, weight, and histology. nih.gov Such studies are vital for determining the androgenic or other hormonal effects of these metabolites on target tissues.

Rodent models, particularly rats and mice, are extensively used in endocrinological research. For example, studies on 5alpha-androstane-3beta,17beta-diol have utilized gonadectomized rats to investigate its role in modulating the hypothalamo-pituitary-adrenal (HPA) axis and stress responses. nih.govresearchgate.net These experiments often involve the administration of the steroid followed by the measurement of stress hormones like corticosterone (B1669441) and adrenocorticotropic hormone (ACTH) in response to stressors. nih.gov Furthermore, the interaction of these compounds with different hormone receptors can be explored in vivo by co-administering receptor antagonists. frontiersin.org

Advanced Analytical Techniques for Identification and Quantification

The accurate identification and quantification of 5alpha-Androstane-3beta,17alpha-diol and its metabolites in biological samples are paramount for both in vitro and in vivo research. This is achieved through a combination of highly sensitive and specific analytical techniques.

Spectrometric and Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for steroid analysis. plos.orgnih.gov GC-MS is a well-established technique that often requires derivatization of the steroids to make them volatile. researchgate.net The resulting mass spectra provide a fragmentation pattern that is characteristic of the molecule, allowing for its identification. researchgate.net

LC-MS/MS has gained prominence for its high sensitivity and specificity, particularly for analyzing complex biological matrices like plasma and serum. plos.org This technique allows for the simultaneous quantification of multiple steroids in a small sample volume. plos.org For example, LC-MS/MS has been successfully used to measure the serum levels of 5alpha-androstane-3beta,17beta-diol in humans. plos.org High-performance liquid chromatography (HPLC) is also utilized for the purification and separation of steroid sulfates from biological extracts. nih.gov

Isotopic Labeling and Metabolic Tracing

Isotopic labeling is a powerful tool for tracing the metabolic fate of steroids in both in vitro and in vivo systems. This technique involves the use of steroids labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govnih.gov These labeled compounds are chemically identical to their endogenous counterparts but can be distinguished by their mass using mass spectrometry.

For example, the infusion of ¹³C-labeled testosterone (B1683101) in humans has been used to study its conversion to metabolites like 5alpha-androstane-3alpha,17beta-diol, which is then measured in urine using GC-MS. nih.gov This approach allows for the calculation of production rates and metabolic clearance rates of specific steroids. nih.gov Similarly, in vitro studies often use tritium (B154650) (³H)-labeled steroids to trace their metabolism in cell cultures. nih.govnih.gov The use of stable isotopes is generally preferred for in vivo human studies due to safety considerations. ed.ac.uk The choice between ²H and ¹³C labeling can be critical, as some studies suggest that ¹³C-labeled internal standards may provide better correction for matrix effects in LC-MS/MS analysis. researchgate.net

Molecular and Cellular Biology Techniques

To understand the mechanisms through which 5alpha-Androstane-3beta,17alpha-diol exerts its effects at the molecular level, a variety of molecular and cellular biology techniques are employed. While specific applications to the 3beta,17alpha-diol isomer are limited, research on its closely related isomers provides insight into the probable methodologies.

Gene expression analysis is a key technique to identify the downstream targets of steroid signaling. For instance, cancer-specific cDNA-based membrane arrays have been used to determine the signaling pathways activated by 5alpha-androstane-3alpha,17beta-diol in human prostate cancer cell lines. nih.gov Such studies can reveal the regulation of genes involved in critical cellular processes like apoptosis and cell proliferation. nih.gov

Techniques to study protein expression and activation are also crucial. For example, the effect of 5alpha-androstane-3beta,17beta-diol on the expression of E-cadherin, a protein involved in cell adhesion, has been investigated in prostate cancer cells. nih.gov Furthermore, the activation of signaling proteins, such as Akt, through phosphorylation can be assessed using specific antibodies to understand the non-genomic signaling pathways initiated by these steroids. nih.gov

Academic Perspectives and Future Research Directions

Elucidating Stereospecificity in Biological Activity

The biological function of androstanediols is critically dependent on their stereospecificity, where minor changes in the spatial arrangement of hydroxyl groups result in dramatically different physiological effects. 5alpha-androstane-3beta,17alpha-diol is characterized by its androgenic activity. nih.govdrugbank.com This stands in stark contrast to its closely related stereoisomer, 5alpha-androstane-3beta,17beta-diol (3β-Adiol).

The 17-beta isomer exhibits potent estrogenic effects by binding to and activating the estrogen receptor beta (ERβ), despite having little activity at the androgen receptor. frontiersin.org This ERβ-mediated activity allows the 17-beta isomer to play significant roles in regulating the hypothalamo-pituitary-adrenal (HPA) axis and exerting antidepressant and anxiolytic effects. frontiersin.orgplos.org The distinct functionalities of these isomers, dictated solely by the alpha or beta orientation of the hydroxyl group at the 17th carbon, underscore the importance of stereochemistry in receptor binding and subsequent biological response. Future research will focus on precisely mapping the receptor-ligand interactions for each isomer to better understand the structural basis for their divergent activities.

Table 1: Comparative Biological Activities of Androstanediol Isomers

| Compound | Primary Receptor Affinity | Known Biological Activity |

|---|---|---|

| 5alpha-Androstane-3beta,17alpha-diol | Androgen Receptor (presumed) | Androgenic; Regulator of gonadotropin secretion. nih.govdrugbank.com |

| 5alpha-Androstane-3beta,17beta-diol | Estrogen Receptor beta (ERβ) | Estrogenic; Modulates HPA axis; Antidepressant and anxiolytic effects. frontiersin.orgplos.org |

| 5alpha-Androstane-3alpha,17beta-diol (B1664111) | GABA-A Receptor Modulator; Weak Androgen/Estrogen | Neurosteroid effects (anxiolytic, anticonvulsant); Weak androgenic. wikipedia.orgrupahealth.com |

Comprehensive Mapping of Metabolic Networks Involving 5alpha-Androstane-3beta,17alpha-diol

5alpha-Androstane-3beta,17alpha-diol is a key node in the complex web of androgen metabolism. It is recognized as a major metabolite of testosterone (B1683101) and its more potent derivative, dihydrotestosterone (B1667394) (DHT). nih.govdrugbank.com The metabolic pathways are governed by a series of enzymes, primarily hydroxysteroid dehydrogenases (HSDs) and reductases, which facilitate interconversions between various steroid hormones.

The formation of androstanediols from DHT is a critical step. For instance, the conversion of DHT to the 3-alpha and 3-beta diols is well-documented. frontiersin.orgoup.com Interestingly, evidence suggests the existence of a 17beta- to 17alpha-isomerization process, which would represent a pathway for the formation of 5alpha-androstane-3beta,17alpha-diol from its 17-beta counterparts. Further metabolism can occur through conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion. A complete mapping of these metabolic networks is essential for understanding the dynamic control of androgenic and estrogenic signaling at the tissue level.

Table 2: Key Enzymes and Conversions in Androstanediol Metabolism

| Enzyme Family | Example Conversion | Significance |

|---|---|---|

| 5alpha-Reductase | Testosterone → Dihydrotestosterone (DHT) | Forms a potent androgen precursor to androstanediols. nih.gov |

| Hydroxysteroid Dehydrogenases (HSDs) | DHT → 5alpha-Androstane-3alpha,17beta-diol | Regulates the balance between active and less active steroids. frontiersin.org |

| Isomerases (putative) | 17beta-ol → 17alpha-ol steroids | Potential pathway for the formation of 17alpha-isomers. |

| UGTs and SULTs | Androstanediol → Androstanediol glucuronide/sulfate | Phase II metabolism for steroid excretion. |

Advancing Understanding of Endogenous Regulatory Mechanisms

The available evidence points to 5alpha-androstane-3beta,17alpha-diol as a participant in the body's intricate endocrine feedback loops. It has been specifically implicated as a regulator of gonadotropin secretion, suggesting a role in the hypothalamic-pituitary-gonadal (HPG) axis. nih.govdrugbank.com This mechanism likely involves modulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby influencing gonadal steroid production.

This regulatory function is distinct from that of its 17-beta isomer, which primarily modulates the HPA axis and stress responses through ERβ. frontiersin.org The existence of such specific roles for different stereoisomers suggests a sophisticated system of pre-receptor control, where local tissue metabolism converts potent androgens like DHT into various androstanediol isomers. These isomers can then act on different receptor systems (androgenic vs. estrogenic) to fine-tune physiological responses, from reproduction to stress management. Future studies are needed to delineate the precise molecular pathways through which 5alpha-androstane-3beta,17alpha-diol exerts its regulatory effects on the HPG axis.

Development of Novel Research Tools and Assays for Androstanediol Studies

The primary challenge in studying specific androstanediol isomers is their structural similarity, which makes differentiation difficult with conventional methods. While immunoassays are widely used for hormone measurement, they often suffer from cross-reactivity, where antibodies fail to distinguish between closely related steroids, leading to inaccurate results. annlabmed.orgspringermedizin.de

To overcome this, advanced analytical techniques are essential. Mass spectrometry (MS), particularly when coupled with chromatography, offers the necessary specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly recognized as the gold standard for steroid analysis, allowing for the precise quantification of individual isomers like 5alpha-androstane-3beta,17alpha-diol in complex biological samples such as serum. plos.orgdutchtest.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, often used for comprehensive steroid profiling in urine. nih.gov The NIST Chemistry WebBook provides reference mass spectra for various derivatized androstanediol isomers, which are crucial for their identification. researchgate.netnist.gov

The continued development and application of these high-resolution analytical methods are paramount for accurately investigating the metabolism and physiological roles of specific androstanediol isomers.

Table 3: Comparison of Analytical Techniques for Androstanediol Analysis

| Technique | Advantages | Limitations |

|---|---|---|

| Immunoassay (e.g., RIA, ELISA) | High-throughput, widely available. | Prone to cross-reactivity with other steroids, leading to inaccuracies. springermedizin.de |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution, excellent for profiling multiple metabolites. | Requires chemical derivatization of the steroids. nist.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity, considered the gold standard. plos.org | Requires specialized equipment and expertise. |

Cross-Species Comparative Endocrinology of Androstanediols

Comparative endocrinology, the study of endocrine systems across different species, provides valuable insights into the evolution of hormone function. wikipedia.org Research on androstanediol metabolism has been conducted in various animal models, including rats and dogs. For example, studies in rats have explored the conversion of androgens in the testes, while research in dogs has investigated the formation of androstanediols in the prostate. oup.com

These studies provide a foundational understanding of androstanediol biology. However, the specific roles and metabolic pathways of 5alpha-androstane-3beta,17alpha-diol have not been extensively characterized across a wide range of species. Future research in comparative endocrinology should aim to identify and quantify this and other androstanediol isomers in diverse vertebrate and even invertebrate species. Such work would illuminate the evolutionary history of androgen signaling and clarify which functions of these metabolites are conserved across species and which are lineage-specific adaptations.

Q & A

Q. What are the recommended handling and storage protocols for 5α-Androstane-3β,17α-diol to ensure experimental reproducibility?

Answer:

- Storage: Store the compound in methanol at -20°C for long-term stability, as it is supplied as a single-solution matrix (19.60–20.40 mg/mL) . Short-term storage at room temperature is acceptable for active use .

- Handling: Use personal protective equipment (gloves, lab coat) to avoid skin/eye contact. Work in a well-ventilated area to prevent inhalation of vapors or aerosols . Ensure proper disposal of contaminated materials under biosafety guidelines .

- Safety: Classified under GHS07 (Warning) due to acute oral toxicity (H302) and skin/eye irritation (H315/H319). Avoid exposure using fume hoods and chemical-resistant gloves .

Q. Which receptor systems does 5α-Androstane-3β,17α-diol interact with, and what methodologies are used to characterize these interactions?

Answer:

- Primary Receptors: The compound binds estrogen receptor beta (ERβ) with high affinity (Kd = 0.6 nM) but not androgen receptors (AR). It also interacts with enzymes like 3β-hydroxysteroid dehydrogenases (3β-HSDs) during metabolic conversion .

- Methodologies:

- Ligand-binding assays: Saturation analysis using radiolabeled 17β-estradiol (E2) to assess competitive binding .

- Reporter gene assays: Transfection of ERβ-expressing cells with estrogen-responsive luciferase reporters to quantify activation .

- Immunohistochemistry: Localize ERβ expression in tissues (e.g., prostate epithelium, ovarian granulosa cells) .

Q. What analytical techniques are recommended for quantifying 5α-Androstane-3β,17α-diol and its metabolites in biological samples?

Answer:

- Thin-layer chromatography (TLC): Used to verify purity (≥98%) and monitor metabolic conversion to dihydrotestosterone (DHT) .

- High-performance liquid chromatography (HPLC): Quantify parent compound and metabolites (e.g., DHT, androsterone) in plasma or tissue homogenates .

- Liquid chromatography-mass spectrometry (LC-MS): Gold standard for sensitive detection of low-concentration metabolites in vivo .

Advanced Research Questions

Q. How does the metabolism of 5α-Androstane-3β,17α-diol to dihydrotestosterone (DHT) influence experimental outcomes in prostate cancer models?

Answer:

- Key Metabolic Pathways: The compound is converted to DHT via 3β-HSDs in prostate epithelial cells, which activates AR-dependent pathways . Concurrently, unmetabolized 5α-Androstane-3β,17α-diol binds ERβ to inhibit cell migration .

- Experimental Design:

- Data Interpretation: Contradictory proliferative vs. anti-migratory effects may arise from the balance between AR and ERβ signaling .

Q. What strategies can resolve discrepancies between in vitro and in vivo binding data for this compound in androgen-sensitive tissues?

Answer:

- In Vitro Limitations: Cytosol-based binding assays (e.g., sucrose density gradients) may fail to detect ERβ interactions due to lack of metabolic enzymes required for ligand activation .

- In Vivo Validation:

- Recommendation: Combine in vitro assays with intact cell systems (e.g., primary prostate cultures) to replicate in vivo metabolic conditions .

Q. How can researchers model the dual hormonal (androgenic/estrogenic) effects of 5α-Androstane-3β,17α-diol in in vivo systems?

Answer:

- Co-administration studies: Use ERβ antagonists (e.g., PHTPP) or AR blockers (e.g., enzalutamide) to dissect signaling pathways .

- Transgenic models: ERβ-knockout mice or prostate-specific AR-overexpression models to evaluate receptor-specific tumor growth/metastasis .

- Dose-response profiling: Low doses (≤10 nM) preferentially activate ERβ, while higher doses may saturate metabolism and trigger AR-mediated effects .

Q. What mechanisms underlie the divergent effects of 5α-Androstane-3β,17α-diol and estradiol on ERβ-mediated pathways?

Answer:

- Ligand-Specific Signaling: Unlike estradiol, 5α-Androstane-3β,17α-diol upregulates E-cadherin via ERβ, inhibiting epithelial-mesenchymal transition (EMT) in prostate cancer .

- Methodologies:

- Key Insight: Structural differences (e.g., androstane backbone vs. estradiol’s phenolic ring) alter receptor conformational dynamics and downstream gene activation .

Q. How does 5α-Androstane-3β,17α-diol modulate the hypothalamic-pituitary-adrenal (HPA) axis, and what experimental approaches validate its neuroendocrine role?

Answer:

- Mechanism: The compound binds ERβ in the paraventricular nucleus (PVN), suppressing corticotropin-releasing hormone (CRH) and stress-induced corticosterone secretion .

- Methods:

- Stress challenge assays: Measure ACTH/corticosterone levels in gonadectomized rats treated with 5α-Androstane-3β,17α-diol .

- CRH promoter analysis: Luciferase reporters in ERβ-transfected neuronal cells to assess transcriptional repression .

- Considerations: Use ERβ-selective agonists (e.g., DPN) as positive controls to isolate ERβ-mediated HPA effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.